1-Hydroxy-2-acetamidofluorene
Overview
Description
1-Hydroxy-2-acetamidofluorene is a chemical compound with the molecular formula C15H13NO2 . It is related to 2-acetamidofluorene, a known carcinogen .
Synthesis Analysis
The synthesis of 1-Hydroxy-2-acetamidofluorene involves various enzymatic reactions. N-hydroxy-2-acetamidofluorene reductase, an enzyme, plays a crucial role in its synthesis . The enzyme catalyzes the chemical reaction involving 2-acetamidofluorene, NAD+, NADP+, and H2O, producing N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-2-acetamidofluorene consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 239.269 Da .
Chemical Reactions Analysis
1-Hydroxy-2-acetamidofluorene is involved in various chemical reactions. It is a substrate for the enzyme N-hydroxy-2-acetamidofluorene reductase, which is part of a superfamily found in almost all organisms .
Physical And Chemical Properties Analysis
1-Hydroxy-2-acetamidofluorene is a cream-colored powder that is insoluble in water . It is likely combustible, although specific flash point data are not available .
Scientific Research Applications
1. Biomarker Determination and Environmental Monitoring
1-Hydroxy-2-acetamidofluorene has been referenced in scientific research for its utility in biomarker determination and environmental monitoring. An advanced HPLC method was developed for determining various hydroxyphenanthrene metabolites including 1-hydroxypyrene (a compound structurally related to 1-Hydroxy-2-acetamidofluorene) in human urine, utilizing fast scanning fluorimetric detection and gradient elution mode. This method has implications for assessing risk exposure to polycyclic aromatics hydrocarbons, serving as a pivotal tool for environmental and health monitoring (Á. Luque‐Uría, Espinosa-Mansilla & Durán-Merás, 2017).
2. Understanding Carcinogenic Mechanisms
Research has also explored the role of 1-Hydroxy-2-acetamidofluorene and its related compounds in understanding the mechanisms of carcinogenicity. Studies have shown that N-hydroxy-2-acetamidofluorene, a major genotoxic metabolite of 2-nitroflurene, can undergo homolysis induced by sunlight, leading to the formation of hydroxyl radicals (•OH) and subsequent DNA damage. This represents a novel mechanism of •OH production that does not require redox-active metal ions and provides a new perspective to understand the molecular mechanism for the carcinogenicity of polycyclic aromatic amines (Ben-Zhan Zhu et al., 2017).
3. Photophysical Applications
1-Hydroxy-2-acetamidofluorene has also been studied in the context of photophysical applications. Research on 1-Hydroxy-2-acetonaphthone (structurally related to 1-Hydroxy-2-acetamidofluorene) and its derivatives, including its difluoroboronated (BF2) complex, has elucidated their photophysical properties. The study introduces the potential of these compounds, and possibly 1-Hydroxy-2-acetamidofluorene, in applications related to solid-state fluorophores (M. Yamaji & H. Okamoto, 2018).
4. Electrochemical Analysis
1-Hydroxy-2-acetamidofluorene has been referenced in studies related to electrochemical analysis. The determination of 2-acetamidofluorene and its structurally related compounds using carbon paste electrodes has been explored. This method is based on the oxidation of the compounds and includes adsorptive accumulation of the analyte on the surface of the working electrode, indicating the potential of 1-Hydroxy-2-acetamidofluorene in electrochemical sensing applications (Natalija German et al., 2005).
Safety And Hazards
Future Directions
The study of 1-Hydroxy-2-acetamidofluorene and its related compounds continues to be of interest in the field of carcinogenesis. Understanding the enzymatic reactions involved in its synthesis and metabolism could provide insights into its carcinogenic properties and potential ways to mitigate them .
properties
IUPAC Name |
N-(1-hydroxy-9H-fluoren-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)18/h2-7,18H,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPIBKBOFOVHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182155 | |
Record name | 1-Hydroxy-2-acetamidofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-acetamidofluorene | |
CAS RN |
2784-86-3 | |
Record name | N-(1-Hydroxy-9H-fluoren-2-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2784-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-2-acetamidofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2-acetamidofluorene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxy-2-acetamidofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXY-2-ACETAMIDOFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69KV8M7W5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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